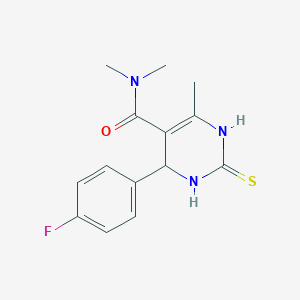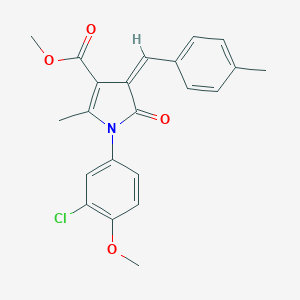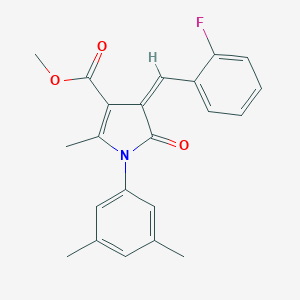![molecular formula C26H25ClN4O4 B297482 N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as CPOA, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in cell signaling and are often overexpressed in cancer cells. By inhibiting PTPs, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide may disrupt cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can induce apoptosis in cancer cells, inhibit the growth of breast cancer cells, and enhance the effectiveness of chemotherapy drugs. Additionally, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have anti-inflammatory and antioxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments is its potential anti-tumor activity and ability to enhance the effectiveness of chemotherapy drugs. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One area of interest is the development of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide analogs that may have improved anti-tumor activity or better selectivity for specific PTPs. Additionally, more research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide and to determine its potential applications in other areas of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in humans.
合成法
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with 2-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with mesitylamine to form the corresponding hydrazone. The resulting hydrazone is then reacted with 4-(2-oxoethyl)benzoic acid to form the final product, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
科学的研究の応用
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to inhibit the growth of breast cancer cells and to enhance the effectiveness of chemotherapy drugs.
特性
分子式 |
C26H25ClN4O4 |
|---|---|
分子量 |
493 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-N//'-[(E)-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H25ClN4O4/c1-16-12-17(2)24(18(3)13-16)30-23(32)15-35-20-10-8-19(9-11-20)14-28-31-26(34)25(33)29-22-7-5-4-6-21(22)27/h4-14H,15H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/b28-14+ |
InChIキー |
KXZPLAVWCQFQKA-CCVNUDIWSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)C |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)


![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)